molecular formula C14H15BrO3S2 B13798531 3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester

3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester

Cat. No.: B13798531
M. Wt: 375.3 g/mol
InChI Key: JBXKESMFJOXKLZ-UHFFFAOYSA-N
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Description

3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester is a complex organic compound with the chemical formula C14H15BrO3S2 It is known for its unique structure, which includes a bromophenyl group, a hydroxy group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with thiourea to form a thioamide intermediate. This intermediate is then reacted with ethyl 3-bromopropionate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a thiol or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propionic acid
  • 4-Bromocinnamic acid
  • 4-Bromostyrene

Uniqueness

Compared to similar compounds, 3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15BrO3S2

Molecular Weight

375.3 g/mol

IUPAC Name

ethyl 3-[3-(4-bromophenyl)-3-hydroxyprop-2-enethioyl]sulfanylpropanoate

InChI

InChI=1S/C14H15BrO3S2/c1-2-18-13(17)7-8-20-14(19)9-12(16)10-3-5-11(15)6-4-10/h3-6,9,16H,2,7-8H2,1H3

InChI Key

JBXKESMFJOXKLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC(=S)C=C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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